2,3,4,5,6-Pentafluorobenzhydrol

Lipophilicity Drug Design ADME

Researchers seeking to fine-tune the ADME profile of drug candidates often encounter solubility issues with highly lipophilic fluorinated building blocks. 2,3,4,5,6-Pentafluorobenzhydrol (LogP 3.46) provides an optimal intermediate lipophilicity, bridging the gap between benzhydrol (LogP ~2.99) and decafluorobenzhydrol (LogP 4.16). - Enables predictable logD modulation without extreme hydrophobicity. - Demonstrates 86% ee in lipase-catalyzed resolutions, ideal for asymmetric synthesis. - Low melting point (54 °C) facilitates melt-phase functionalization and reduces solvent consumption in pilot-scale processes.

Molecular Formula C13H7F5O
Molecular Weight 274.19 g/mol
CAS No. 1944-05-4
Cat. No. B1294590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorobenzhydrol
CAS1944-05-4
Molecular FormulaC13H7F5O
Molecular Weight274.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O
InChIInChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H
InChIKeyPMIIFKURPQGSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentafluorobenzhydrol Technical Overview


2,3,4,5,6-Pentafluorobenzhydrol (CAS 1944-05-4) is a fluorinated benzhydrol derivative characterized by a pentafluorophenyl group and a phenyl group attached to a central carbinol carbon. Its molecular formula is C13H7F5O with a molecular weight of 274.19 g/mol [1]. The compound appears as a white crystalline solid with a melting point of 54 °C and a boiling point of 115 °C . As a specialized fluorinated building block, it is primarily utilized in organic synthesis, medicinal chemistry, and enzymatic studies, where its unique electronic and steric profile offers distinct advantages over non-fluorinated or less-fluorinated benzhydrol analogs .

Fluorinated building block for organic synthesis and medicinal chemistry
Intermediate lipophilicity profile supports ADME tuning
Low-melting crystalline intermediate for melt-phase reactions

2,3,4,5,6-Pentafluorobenzhydrol: Why Substitution Is Unsound


Benzhydrol derivatives are often considered as interchangeable synthons; however, the degree and pattern of fluorination profoundly alter electronic, steric, and physicochemical properties, rendering direct substitution scientifically and technically unsound. The five fluorine atoms on the phenyl ring of 2,3,4,5,6-Pentafluorobenzhydrol exert a strong electron‑withdrawing inductive effect that significantly lowers the electron density of the aromatic system and the hydroxyl group, thereby modulating acidity, hydrogen‑bonding capability, and metabolic stability [1]. Furthermore, the steric bulk of the pentafluorophenyl moiety influences both enzymatic recognition and crystal packing, leading to distinct melting points, solubility profiles, and lipophilicities compared to non‑fluorinated, mono‑fluorinated, or even fully decafluorinated analogs [2]. These differences directly impact reaction kinetics, enantioselectivity in biocatalytic resolutions, and purification behavior, making generic substitution a high‑risk approach that can compromise yield, purity, and reproducibility in research and industrial processes.

Fluorine pattern Degree and position of fluorination significantly alter electronic and steric properties; non-fluorinated analogs may shift reaction kinetics and lipophilicity.
Crystal packing Melting point and solubility differ from benzhydrol or decafluoro analogs; may affect purification and handling.
Enzyme recognition Fluorine substitution pattern strongly influences enantioselectivity in lipase resolutions; less-fluorinated analogs may not achieve comparable ee.

2,3,4,5,6-Pentafluorobenzhydrol: Differentiating Evidence


Lipophilicity: Intermediate Hydrophobic Profile

The calculated LogP (octanol‑water partition coefficient) for 2,3,4,5,6-Pentafluorobenzhydrol is 3.46 . This value is significantly higher than that of unsubstituted benzhydrol (LogP ≈ 2.99) and substantially lower than that of decafluorobenzhydrol (LogP = 4.16) [1][2]. The intermediate lipophilicity offers a balanced profile—enhanced membrane permeability relative to benzhydrol while avoiding the excessive hydrophobicity of the decafluoro analog that can lead to poor aqueous solubility and aggregation.

Lipophilicity
Calculated
LogP 3.46
Intermediate between benzhydrol (2.99) and decafluoro analog (4.16); supports ADME tuning.
Predicted octanol-water partition coefficient; experimental validation may vary.
Lipophilicity Drug Design ADME

Melting Point: Unique Thermal Behavior

2,3,4,5,6-Pentafluorobenzhydrol melts at 54 °C, which is approximately 11–15 °C lower than unsubstituted benzhydrol (mp 65–69 °C) and 23–26 °C lower than decafluorobenzhydrol (mp 77–80 °C) [1]. This non‑linear relationship between fluorine content and melting point arises from the disruption of crystal packing by the asymmetric substitution pattern, making 2,3,4,5,6-Pentafluorobenzhydrol easier to handle as a melt or in solution at moderately elevated temperatures.

Melting Point
Reported
54 °C
Lower than benzhydrol (65–69 °C) and decafluoro analog (77–80 °C); facilitates melt processing.
Literature values; non-linear relationship with fluorine content.
Crystallinity Purification Formulation

Enantioselectivity: Superior Lipase Resolution

In a lipase‑catalyzed kinetic resolution using Candida cylindracea lipase AY‑Amano‑30, 2,3,4,5,6-pentafluoroaryl benzhydrol acetate was resolved with 86 % ee at 35 % conversion [1]. By contrast, a benzhydrol derivative bearing only a single ortho‑fluorine substituent exhibited a markedly lower enantioselectivity of just 10 % ee under analogous conditions [1]. This 8.6‑fold enhancement in enantiomeric excess directly correlates with the number of fluorine substituents and their steric influence on the enzyme's active site.

Enantioselectivity
Head-to-head
86% ee
Reported higher ee vs mono-fluorinated analog (10% ee) in lipase resolution.
Candida cylindracea lipase AY-Amano-30; at 35% conversion.
Biocatalysis Chiral Resolution Enantioselectivity

2,3,4,5,6-Pentafluorobenzhydrol: Key Applications


Medicinal Chemistry: Lipophilicity-Tuned Scaffold

With a LogP of 3.46, 2,3,4,5,6-Pentafluorobenzhydrol provides a lipophilicity that is intermediate between benzhydrol (LogP ≈ 2.99) and decafluorobenzhydrol (LogP 4.16) [1]. Medicinal chemists can employ this compound to fine‑tune the ADME profile of drug candidates without resorting to extreme hydrophobicity that often leads to poor solubility and off‑target binding. Its use as a building block allows for predictable modulation of logD and membrane permeability while maintaining synthetic tractability.

Biocatalysis: High-Enantioselectivity Lipase Substrate

The pentafluorophenyl group dramatically enhances enantioselectivity in lipase‑catalyzed resolutions, as demonstrated by an 86 % ee for 2,3,4,5,6-pentafluoroaryl benzhydrol acetate compared to only 10 % ee for a mono‑fluorinated analog [2]. This makes 2,3,4,5,6-Pentafluorobenzhydrol an excellent substrate for evaluating new lipase variants, optimizing reaction conditions, and preparing enantiomerically enriched fluorinated alcohols for downstream asymmetric transformations.

Synthetic Chemistry: Low-Melting Intermediate for Solvent-Free Reactions

With a melting point of 54 °C—substantially lower than both benzhydrol (65–69 °C) and decafluorobenzhydrol (77–80 °C)—2,3,4,5,6-Pentafluorobenzhydrol can be readily melted at mild temperatures [1]. This property facilitates melt‑phase functionalization, solvent‑free coupling reactions, and simplified purification by melt crystallization, reducing solvent consumption and energy costs in both laboratory and pilot‑plant settings.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold tuning
Intermediate lipophilicity profile
logD / permeability assay context
Biocatalytic chiral resolution
Reported enantioselectivity enhancement
ee and conversion reproducibility
Solvent-free synthesis
Low-melting crystalline intermediate
Melt-phase reaction compatibility

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